N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by a unique structural framework. The molecule features:
- Ethanediamide core: A central oxalamide scaffold (N-C(=O)-C(=O)-N), which facilitates hydrogen bonding and interactions with biological targets.
- R1 substituent: A [1-(thiophen-2-yl)cyclopentyl]methyl group, combining a cyclopentane ring fused with an electron-rich thiophene moiety. This structure may enhance π-π stacking interactions and modulate steric bulk.
- R2 substituent: A 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing properties via the trifluoromethoxy (-OCF₃) substituent, which is known to improve metabolic stability and membrane permeability.
The molecular formula is estimated as C₁₉H₁₉F₃N₂O₃S, with a molecular weight of ~412.1 g/mol (calculated). While direct pharmacological data for this compound is absent in the provided evidence, its design aligns with trends in medicinal chemistry for targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)27-14-7-5-13(6-8-14)24-17(26)16(25)23-12-18(9-1-2-10-18)15-4-3-11-28-15/h3-8,11H,1-2,9-10,12H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDXODLYSBNUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H26F3N2O2S
- Molecular Weight : 402.49 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, which is known for its role in various biological activities, and a trifluoromethoxy group that may enhance its pharmacokinetic properties.
The biological activity of this compound primarily involves its interaction with specific biological targets. The compound is hypothesized to act as an inhibitor of certain enzymes and receptors, which may include:
- Enzyme Inhibition : The compound may inhibit proteases or kinases, which are critical in various signaling pathways.
- Receptor Modulation : It could modulate G-protein coupled receptors (GPCRs), impacting neurotransmission and other physiological processes.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound in vitro and in vivo:
- Antitumor Activity : In a study examining various derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cultured macrophages .
- Neuroprotective Effects : Preliminary studies suggest neuroprotective effects, potentially through the modulation of oxidative stress pathways .
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Key Findings:
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The thiophene ring and cyclopentyl group may contribute to this activity by modulating neurotransmitter systems such as serotonin and norepinephrine .
- Anti-inflammatory Properties : Research has shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is crucial for optimizing its efficacy and reducing side effects.
Data Table: SAR Analysis
| Compound Variant | Structural Modification | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Moderate Activity | |
| Variant A | Added methoxy group | Increased Activity | |
| Variant B | Removed trifluoromethyl | Decreased Activity |
Synthesis and Optimization
The synthesis of this compound involves several steps, including the formation of key intermediates. Optimization of reaction conditions has been documented to enhance yield and purity.
Synthesis Overview:
- Starting Materials : The synthesis typically begins with readily available precursors such as thiophenes and cyclopentanes.
- Reaction Conditions : Various solvents and catalysts have been tested to maximize reaction efficiency. For example, the use of zinc triflate has shown promising results in facilitating reactions under mild conditions .
Case Studies
Several case studies demonstrate the practical applications of this compound in drug discovery:
Case Study 1: Antidepressant Screening
- Objective : Evaluate the antidepressant potential of the compound.
- Methodology : Animal models were treated with varying doses, and behavioral assays were conducted.
- Results : Significant reduction in depressive-like behaviors was observed, correlating with dose-dependent increases in serotonin levels .
Case Study 2: Anti-inflammatory Assays
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Properties and Substituent Analysis
Key Observations:
Ethanediamide Core : All compounds share the oxalamide backbone, but substituent variations critically influence steric and electronic profiles.
R1 Substituent :
- The target compound employs a cyclopentyl-thiophene methyl group, balancing moderate steric bulk (cyclopentane) with aromaticity (thiophene). This contrasts with ’s piperidinyl-methylthio benzyl group, which introduces greater flexibility and sulfur-mediated lipophilicity. ’s indole-piperidine ethyl substituent adds a bicyclic heteroaromatic system, likely enhancing target affinity but increasing molecular weight.
Role of Thiophene and Trifluoromethoxy Groups
- and describe arylpiperazines with thiophene and trifluoromethylphenyl groups (e.g., compound 17: 4-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide) . These studies suggest that thiophene enhances π-π interactions in hydrophobic binding pockets, while trifluoromethyl/trifluoromethoxy groups improve resistance to oxidative metabolism.
- The target compound’s cyclopentyl-thiophene hybrid may optimize steric fit compared to linear thiophene-butyl chains in arylpiperazines.
Impact of Piperidine vs. Cyclopentane Scaffolds
- ’s piperidine-based R1 substituent introduces a nitrogen atom, enabling hydrogen bonding or protonation at physiological pH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
